Levodropropizine is a non-opioid, peripherally acting antitussive (cough suppressant) agent. The deuterated form, Levodropropizine-d8, is a stable isotope-labeled version where eight hydrogen atoms are replaced with deuterium [1].
The table below summarizes and compares their core properties:
| Property | Levodropropizine | This compound |
|---|---|---|
| Role/Use | Therapeutic: symptomatic treatment of non-productive cough [2] [3] [4] | Research: Tracer for quantitative analysis (NMR, GC-MS, LC-MS); internal standard [1] |
| Mechanism of Action | Peripheral inhibition of vagal C-fiber activation; modulation of sensory neuropeptide release in airways [2] [5] [3] | Assumed to be analogous to Levodropropizine (as a labeled analog) [1] |
| Primary Target | Airway sensory nerves; exhibits affinity for H1-histamine receptors [5] [3] | - |
| Molecular Formula | C₁₃H₂₀N₂O₂ [5] | C₁₃H₁₂D₈N₂O₂ [1] |
| Molecular Weight | 236.31 g/mol [5] | 244.36 g/mol [1] |
| CAS Number | 99291-25-5 [5] | Information missing |
| Synonyms | (S)-(-)-Dropropizine, DF-526 [5] | (S)-(-)-Dropropizine-d8 [1] |
| Bioavailability | >75% (oral) [4] | - |
| Half-Life | 1-2 hours [4] | - |
| Key Metabolites | Conjugated levodropropizine, p-hydroxy-levodropropizine (free and conjugated) [4] | - |
Deuterium substitution is a strategy to create bioisosteres by replacing hydrogen with its heavy, stable isotope, deuterium [6]. This subtle change significantly alters a drug's pharmacokinetic profile.
The diagram below illustrates the concept and potential benefits of deuteration:
Deuteration introduces a Deuterium Kinetic Isotope Effect (DKIE), leading to a slower breakdown of the C-D bond and potential improvements in the drug's profile [6].
While specific clinical trial data for the deuterated form is limited in the search results, the non-deuterated Levodropropizine has a robust profile.
Efficacy Against Centrally-Acting Antitussives A meta-analysis of seven clinical studies showed Levodropropizine was significantly more effective at reducing cough frequency and severity than central suppressants like dextromethorphan and codeine [2] [3]. It also significantly reduced night awakenings due to cough [3].
Improved Safety and Tolerability Profile
Primary Use of this compound this compound is explicitly marked "For research use only" and is not for sale to patients [1]. Its primary application is as a stable isotope-labeled tracer or internal standard for quantitative analysis using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry), GC-MS (Gas Chromatography-Mass Spectrometry), and NMR (Nuclear Magnetic Resonance) [1]. Using a deuterated internal standard like this compound improves the accuracy and reliability of mass spectrometry assays by correcting for variations during sample preparation and analysis.
Suggested Workflow for Quantitative Analysis The following diagram outlines a general experimental protocol for quantifying levodropropizine using its deuterated analog:
This workflow involves preparing biological samples, adding a known amount of this compound, processing the samples, and analyzing them. The known concentration of the -d8 analog allows for precise calculation of the non-deuterated drug's concentration [1].
This compound is a crucial research tool for accurately measuring the parent drug in biological samples. The non-deuterated Levodropropizine is a well-established, effective, and safe antitussive with a proven peripheral mechanism. While the search results confirm that deuteration is a established strategy to improve drug profiles [6], specific public data on the pharmacokinetic advantages or clinical development status of this compound as a therapeutic candidate is not available.
Dextromethorphan (DM) is rapidly metabolized by the liver enzyme CYP2D6 into dextrorphan (DX), which is associated with psychotomimetic side effects and reduces the bioavailability of the parent drug [1] [2]. Deuteration aims to block this pathway.
The following diagram illustrates the primary metabolic pathway of dextromethorphan and how deuteration alters it.
Diagram 1: Deuteration slows the metabolic conversion of dextromethorphan to dextrorphan, leading to increased parent drug exposure.
Experimental data from preclinical studies confirms this mechanism, as shown in the table below.
| Study Type | Key Finding | Implication/Interpretation |
|---|---|---|
| In Vitro Metabolic Stability (Human Liver Microsomes) [2] | Deuterated dextromethorphan (deDM) showed twice the metabolic stability compared to non-deuterated DM. | Deuteration successfully reduces the intrinsic clearance of the drug in a human-relevant system. |
| In Vivo Pharmacokinetics (Mouse) [2] | Co-administration of deDM with bupropion increased deDM systemic exposure by 2.4 times. | Bupropion (a CYP2D6 inhibitor) synergizes with deuteration, further blocking metabolism and boosting drug levels. |
| Receptor Binding [2] | deDM maintained equivalent in vitro activity to non-deuterated DM at target receptors (NMDA, SERT). | Deuteration did not alter the inherent pharmacological activity of the molecule, only its metabolism. |
| In Vivo Efficacy (Mouse Behavioral Despair Models) [1] [2] | d6-DM and deDM combination therapies showed dose-dependent antidepressant-like effects. | Improved metabolic stability translates to enhanced efficacy in animal models relevant to central nervous system disorders. |
To evaluate deuterated drugs, researchers use standardized experimental protocols. The workflow for these assessments is summarized in the diagram below.
Diagram 2: Key experimental workflow for evaluating deuterated drugs, from initial binding to in vivo efficacy.
While promising, the deuteration strategy is not without challenges and nuanced outcomes.
The application of deuterium labeling represents a sophisticated medicinal chemistry strategy to optimize existing drugs. The evidence suggests that for dextromethorphan, this approach successfully enhances metabolic stability and shows promise in preclinical development for new indications like depression.
The following table consolidates quantitative data from clinical studies on levodropopizine's behavior in the body [1] [2] [3].
| Parameter | Value/Range | Note / Reference |
|---|---|---|
| Bioavailability | ~75% [3] - 106.3%* [4] | *Relative bioavailability of a sustained-release vs. immediate-release formulation in dogs. |
| Tmax (Time to Cmax) | 0.25 - 2 hours [3] | Rapid absorption. |
| Elimination Half-life (T1/2) | ~2.3 hours [1] [3] | Rapid elimination. |
| Dose Proportionality | Linear between 30-90 mg [3] |
| Key Covariates | - Body Surface Area (BSA): Negative correlation with plasma exposure [1] [2] [3].
While a direct protocol for levodropropizine was not found, the general workflow for using stable isotopes in pharmacokinetic studies is well-established. The following diagram illustrates how you could structure such a study, integrating the specific parameters of levodropropizine.
Stable isotope PK study design
Based on this workflow, here are the detailed methodologies for key experiments:
1. Stable Isotope Tracer Preparation
2. Hybrid Study Dosing and Sample Collection
3. LC-MS/MS Bioanalysis
4. Advanced Pharmacokinetic Data Modeling
Integrating the known PK data with advanced techniques reveals several strategic considerations:
The table below summarizes the core information available for Levodpropizine and its deuterated analog, Levodropropizine-d8.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Identified Function |
|---|---|---|---|---|
| Levodropropizine | 99291-25-5 | C13H20N2O2 | 236.31 | Histamine receptor inhibitor; peripheral antitussive (cough suppressant) [1] [2] |
| This compound | Information not available in search results | C13H12D8N2O2 | 244.36 | Deuterium-labeled Levodropropizine; used as a tracer and internal standard for quantitative analysis (NMR, GC-MS, LC-MS) [3] |
Levodropropizine is an effective and well-tolerated peripheral antitussive (cough suppressant) that works by inhibiting histamine receptors and modulating sensory nerves in the cough reflex [1]. The deuterated form, this compound, is a research chemical in which eight hydrogen atoms have been replaced with deuterium. It is explicitly used as a tracer and internal standard for quantitative analysis via techniques like NMR and mass spectrometry, not as a therapeutic agent with documented isotope effects [3].
A Deuterium Kinetic Isotope Effect (KIE) occurs when replacing an atom (e.g., hydrogen, ^1H) with one of its isotopes (e.g., deuterium, ^2H) leads to a change in the rate of a chemical reaction [4]. This happens because the greater mass of deuterium affects the vibrational frequency and zero-point energy of the chemical bonds involved.
In drug development, deuterium substitution is a strategy explored to alter pharmacokinetics, potentially improving a drug's metabolic stability, extending its half-life, and reducing the formation of toxic metabolites [5] [6].
While a specific protocol for levodropropizine is not available, established methodologies from biochemistry can be adapted. The following diagram illustrates a generalized workflow for determining a Product Deuterium Isotope Effect (PDIE), which can provide the primary KIE free from solvent effects.
Generalized workflow for determining a Product Deuterium Isotope Effect (PDIE) using ¹H NMR.
This method involves running the reaction of interest in a mixed solvent of H₂O and D₂O. The primary KIE is then calculated based on the ratio of hydrogen-to deuterium-labeled product formed in the single reaction, which can be measured via ¹H NMR [7]. For cytochrome P450 reactions, a common method is to perform separate incubation experiments with non-deuterated and deuterated substrates and then use LC-MS to measure the intrinsic isotope effect from the metabolite formation rates [6].
The availability of this compound indicates research interest in this molecule, likely for analytical purposes such as studying the pharmacokinetics, metabolism, and biodistribution of levodropropizine itself in preclinical models [3].
To advance the understanding of deuterium isotope effects for levodropropizine, future research could focus on:
Levodropropizine (LDP) is a well-established, non-opioid, peripherally acting antitussive agent used in both adult and pediatric populations [1] [2]. Its deuterated form, Levodropropizine-d8 (Synonyms: (S)-(-)-Dropropizine-d8), incorporates eight deuterium atoms (²H) in its chemical structure, replacing eight hydrogen atoms [3]. This modification results in a molecular weight of 244.36 g/mol (compared to 236.31 g/mol for the non-deuterated compound) without altering its pharmacological activity [4] [3]. The primary application of this compound is as a stable isotope-labeled internal standard (IS) in quantitative bioanalytical methods, particularly in mass spectrometry-based assays for pharmacokinetic studies [3].
The core principle of quantifying levodropropizine in biological matrices or formulations relies on chromatographic separation coupled with detection. The use of this compound as an internal standard corrects for variability in sample preparation and instrument response.
The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.
Protocol 1: LC-MS/MS Method for Levodropropizine Quantification in Human Plasma using this compound Internal Standard
This protocol is adapted from pharmacokinetic study methodologies [5].
1. Reagents and Materials:
2. Solution Preparation:
3. Sample Preparation (Protein Precipitation):
4. Instrumentation and Conditions:
5. Data Analysis:
Protocol 2: HPTLC Method for Simultaneous Analysis of Levodropropizine and Chlorpheniramine Maleate in Syrup
This method is valuable for formulation analysis and forced degradation studies [4].
1. Standard and Sample Preparation:
2. Chromatographic Conditions:
3. Validation:
Table 1: Pharmacokinetic Parameters of Levodropropizine in Healthy Adults (Single Oral Dose) [5] [2]
| Parameter | Value (Mean) | Comments |
|---|---|---|
| T~max~ (Time to max concentration) | 0.25 - 2 hours | Rapid absorption |
| C~max~ (Max Plasma Concentration) | Varies by dose | Dose-dependent |
| Bioavailability | ~75% | Well-absorbed |
| Elimination Half-life (T~1/2~) | ~2.3 hours | Rapid elimination |
| Linear Dose Range | 30 - 90 mg |
Table 2: Key Physicochemical Properties of Levodropropizine and Chlorpheniramine Maleate [4]
| Property | Levodropropizine (LDP) | Chlorpheniramine Maleate (CPM) |
|---|---|---|
| Molecular Formula | C~13~H~20~N~2~O~2~ | C~16~H~19~ClN~2~ |
| Molecular Weight | 236.31 g/mol | 390.86 g/mol (for maleate salt) |
| Log P | 0.63 | 3.74 |
| pKa | 7.65 | 9.47 |
| HPTLC R~f~ Value | 0.39 | 0.59 |
Table 3: HPTLC Method Validation Parameters for LDP and CPM [4]
| Validation Parameter | Result for Levodropropizine | Result for Chlorpheniramine Maleate |
|---|---|---|
| Linearity Range | 1500 - 7500 ng/band | 100 - 500 ng/band |
| Regression Coefficient (R²) | 0.9959 | 0.9943 |
| Accuracy (% Recovery) | 97.07% | 96.12% |
The strategic replacement of hydrogen with its stable isotope deuterium at specific positions in drug molecules represents an innovative approach to optimizing pharmacokinetic profiles in pharmaceutical development. This substitution creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond due to the kinetic isotope effect (KIE), which can significantly alter a compound's metabolic fate. The C-D bond exhibits enhanced stability with a bond energy difference of 1.2-1.5 kcal/mol, resulting in a slower cleavage rate that manifests as a deuterium kinetic isotope effect (DKIE) typically ranging from 1 to 5, though values can reach as high as 16 in specific cases [1] [2]. This fundamental property enables medicinal chemists to precisely modulate drug metabolism while largely preserving the original compound's pharmacological activity and target selectivity.
Deuterated drugs have transitioned from theoretical concepts to clinically validated medicines, with several now approved by regulatory agencies worldwide. Deutetrabenazine (Austedo) made history in 2017 as the first FDA-approved deuterated drug, providing improved treatment for chorea associated with Huntington's disease through superior pharmacokinetics compared to its non-deuterated counterpart, tetrabenazine [1] [3]. The field has since expanded to include de novo deuterated drugs like deucravacitinib (SOTYKTU), approved in 2022, which incorporates deuterium during early discovery to optimize its therapeutic profile rather than simply modifying an existing drug [1]. This evolution demonstrates the growing acceptance of deuteration as a valuable strategy in both drug discovery and development pipelines across the pharmaceutical industry.
Table 1: Clinically Approved Deuterated Drugs and Their Key Characteristics
| Drug Name | Non-Deuterated Counterpart | Indication | Year Approved | Key PK Improvements |
|---|---|---|---|---|
| Deutetrabenazine | Tetrabenazine | Huntington's disease, Tardive dyskinesia | 2017 | Reduced dose frequency, lower Cmax fluctuations |
| Donafenib | Sorafenib | Hepatocellular carcinoma | 2021 (China) | Enhanced AUC, reduced adverse effects |
| Deucravacitinib | N/A (de novo) | Psoriasis | 2022 | Metabolic pathway selectivity preservation |
| Deuruxolitinib | N/A (de novo) | Alopecia areata | 2024 | Improved safety profile |
| Deutivacaftor | Ivacaftor | Cystic fibrosis | 2024 | Differentiated pharmacokinetics |
Protocol 1: Liver Microsome and Cytosol Incubations for Metabolic Stability
Purpose: To evaluate the metabolic stability of deuterated compounds compared to their non-deuterated analogs using in vitro systems and calculate the deuterium kinetic isotope effect (DKIE) in controlled conditions.
Materials and Reagents:
Experimental Procedure:
Data Analysis:
Key Considerations: For compounds cleared by aldehyde oxidase (AO), use cytosolic fractions without NADPH and include specific AO inhibitors like hydralazine or menadione to confirm enzyme involvement [4]. For cytochrome P450 metabolism, include chemical inhibitors for specific isoforms (e.g., ketoconazole for CYP3A4) to identify contributing enzymes and potential metabolic switching.
Protocol 2: Comparative Pharmacokinetics in Rodent Models
Purpose: To characterize and compare the in vivo pharmacokinetics of deuterated and non-deuterated compounds following intravenous and oral administration in rodent models.
Materials and Reagents:
Experimental Procedure:
Data Analysis:
Table 2: Key Pharmacokinetic Parameters from Deuterated vs Non-deuterated Drug Studies
| PK Parameter | Interpretation | d9-Methadone vs Methadone Results [5] |
|---|---|---|
| AUC (Area Under Curve) | Total drug exposure | 5.7-fold increase |
| Cmax (Maximum Concentration) | Peak concentration level | 4.4-fold increase |
| Clearance | Elimination rate | 5.2-fold decrease (0.9 vs 4.7 L/h/kg) |
| Half-life (t½) | Elimination time | Significant prolongation |
| Brain-to-Plasma Ratio | Tissue penetration | 83% decrease (0.35 vs 2.05) |
| LD50 | Safety margin | 2.1-fold improvement |
Background: Deutetrabenazine represents the pioneering deuterium switch approach where deuterium atoms were strategically incorporated at key metabolic positions of tetrabenazine to improve its pharmacokinetic profile. Tetrabenazine, used for Huntington's disease chorea, presented significant clinical limitations including high peak concentrations and short half-life, necessitating multiple daily doses and causing pronounced side effects [1].
Deuteration Strategy: Deutetrabenazine incorporates deuterium atoms at three methoxy groups (-OCH3 replaced with -OCD3) to specifically target and slow the oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP2D6. This strategic deuteration takes advantage of the kinetic isotope effect without altering the drug's pharmacological activity as a vesicular monoamine transporter 2 (VMAT2) inhibitor [3].
Experimental Protocol for Comparative PK Study:
Study Design:
Analytical Method:
Key Findings:
This successful deuteration strategy resulted in the first FDA-approved deuterated drug in 2017, establishing a precedent for the deuterium switch approach in drug development [1] [3].
Background: Deucravacitinib represents a paradigm shift in deuterated drug development as the first de novo deuterated drug approved by the FDA in 2022. Unlike deutetrabenazine, which modified an existing drug, deucravacitinib was designed with deuterium incorporation during the discovery phase to address a specific metabolic challenge [1].
Deuteration Strategy: Deucravacitinib incorporates deuterium at a specific position to block a particular metabolic pathway that would generate a non-selective metabolite. The compound is a highly selective allosteric tyrosine kinase 2 (TYK2) inhibitor for psoriasis treatment, and deuterium incorporation prevents the formation of a metabolite that would lose this selectivity and inhibit other Janus kinase (JAK) family members, potentially causing unwanted side effects [1].
Experimental Protocol for Metabolic Switching Assessment:
In Vitro Studies:
In Vivo Validation:
Key Findings:
This case highlights the sophisticated application of deuteration in modern drug discovery to solve specific molecular design challenges rather than merely improving pharmacokinetic parameters [1].
The regulatory classification of deuterated drugs presents unique considerations for development strategies. The U.S. Food and Drug Administration (FDA) considers deuterated drugs as new chemical entities (NCEs) rather than merely modified versions of existing drugs because deuteration changes the nature of covalent bonds [6]. This classification makes deuterated drugs eligible for five-year NCE exclusivity, providing significant commercial protection. However, the regulatory pathway can vary based on the deuteration approach.
For deuterium switch compounds (modified versions of previously approved drugs), the 505(b)(2) regulatory pathway is often appropriate, allowing sponsors to leverage existing safety and efficacy data for the non-deuterated counterpart. This pathway requires comprehensive bridging studies to demonstrate that reliance on previous findings is scientifically justified [6]. Critical elements for a successful 505(b)(2) application for deuterated drugs include:
For de novo deuterated drugs with no non-deuterated counterpart approved, the traditional 505(b)(1) pathway is required, involving a complete nonclinical and clinical development program similar to any other new chemical entity [1]. As of 2024, four deuterated drugs have received FDA approval, with many more in clinical development, indicating growing regulatory acceptance and established pathways for these compounds [6].
Diagram 1: Comprehensive workflow for deuterated drug pharmacokinetic studies from initial planning to regulatory submission, highlighting key decision points based on DKIE values and pharmacokinetic improvements.
Diagram 2: Metabolic pathway alterations through deuterium substitution, showing how strategic deuteration can redirect metabolism from problematic to safer pathways.
The strategic incorporation of deuterium into drug molecules represents a sophisticated approach to optimizing pharmacokinetic properties and metabolic profiles. As demonstrated by both approved deuterated drugs and those in development, this technology can deliver clinically meaningful improvements including enhanced exposure, reduced dose frequency, improved safety margins, and redirected metabolic pathways. The continued evolution from simple "deuterium switch" approaches to de novo deuterated drug design highlights the growing sophistication in applying deuterium chemistry to address complex drug development challenges.
Successful development of deuterated compounds requires meticulous pharmacokinetic characterization at both in vitro and in vivo stages, with particular attention to the potential for metabolic switching and species-specific differences in metabolism. The regulatory pathway for these compounds is now well-established, with opportunities for streamlined development when appropriate bridging studies are conducted. As synthetic methodologies for deuterium incorporation continue to advance and our understanding of deuterium effects on biological systems deepens, the application of deuteration in drug discovery and development is poised to expand further, offering medicinal chemists and pharmacologists an additional tool to optimize the therapeutic potential of drug candidates.
This compound is a deuterium-labeled analog of the non-narcotic antitussive agent Levodropropizine, specifically designed for use as an analytical reference standard in pharmaceutical research and development. This stable isotope-labeled compound features eight deuterium atoms strategically incorporated into the molecular structure, replacing hydrogen atoms at key positions to maintain chemical similarity while creating a distinguishable mass difference for analytical purposes. The molecular formula of this compound is C₁₃H₁₂D₈N₂O₂ with a molecular weight of 244.36 g/mol, approximately 8 atomic mass units heavier than the unlabeled compound (MW: 236.31 g/mol) due to the deuterium substitution [1] [2].
The compound exists as a single enantiomer with (S)-configuration, mirroring the chiral characteristics of the active pharmaceutical ingredient. This stereochemical purity is critical for its application as a reference standard, particularly when analyzing the enantiomeric composition of pharmaceutical formulations. This compound is typically supplied as a high-purity solid material that is soluble in common organic solvents such as DMSO, with a recommended solubility of 10 mM in DMSO for stock solution preparation [3]. The deuterium labeling pattern occurs primarily on the piperazine ring structure, creating a robust internal standard that co-elutes with the native compound while being distinguishable by mass spectrometry.
Levodropropizine, the parent compound of this compound, represents an important peripheral antitussive agent that acts primarily through inhibition of vagal C-fiber activation in the respiratory tract without central nervous system involvement. Unlike centrally acting antitussives such as codeine or dextromethorphan, Levodropropizine demonstrates a favorable safety profile with minimal sedative effects, making it suitable for diverse patient populations including children as young as two years old [4]. The drug exerts its antitussive effects primarily through modulation of neuropeptide release from sensory nerves in the airways, thereby reducing cough reflex sensitivity without inducing the respiratory depression associated with opioid antitussives.
Clinical studies have established that Levodropropizine is rapidly absorbed following oral administration, with time to maximum concentration (Tmax) ranging between 0.25-2 hours and demonstrating approximately 75% bioavailability. The compound exhibits a mean elimination half-life of approximately 2.3 hours, supporting its administration three times daily without significant accumulation. Pharmacokinetic studies have further identified that inter-individual variability in Levodropropizine exposure correlates with factors such as eosinophil levels and body surface area, highlighting the importance of therapeutic monitoring in special populations [4]. The development of this compound as an analytical reference standard directly supports these investigations by enabling precise quantification of the drug in biological matrices.
Table 1: Primary Analytical Applications of this compound
| Application Area | Specific Use | Analytical Technique | Key Benefits |
|---|---|---|---|
| Bioanalytical Quantification | Internal standard for LC-MS/MS quantification in biological matrices | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Corrects for extraction efficiency and matrix effects; enables precise pharmacokinetic profiling |
| Method Validation | System suitability testing and quality control during analytical method validation | HPLC, LC-MS, GC-MS | Confirms method robustness and reliability through deuterium isotope effects |
| Metabolic Studies | Tracer for drug metabolism and disposition studies | LC-MS with selected reaction monitoring | Distinguishes drug-derived metabolites from endogenous compounds |
| Quality Control | Reference standard for assay and impurity testing | HPLC with UV detection | Ensures identity, potency, and purity of pharmaceutical formulations |
This compound serves as an indispensable tool in modern pharmaceutical analysis, primarily functioning as an internal standard for the accurate quantification of Levodropropizine in biological matrices during pharmacokinetic studies. The virtually identical chemical properties between the labeled and unlabeled compounds, coupled with their distinct mass signatures, make this compound ideal for correcting analytical variations that may occur during sample preparation and analysis. When used as an internal standard in mass spectrometry-based assays, this compound demonstrates nearly identical extraction recovery, chromatographic behavior, and ionization efficiency as the native compound, while being readily distinguishable by its higher mass-to-charge ratio [1] [5].
Beyond bioanalytical applications, this compound finds utility as a regulatory reference standard for quality control testing of pharmaceutical formulations. The compound is compliant with major pharmacopeial guidelines and serves as a traceable standard for method development and validation activities throughout the drug development lifecycle. As a chemically characterized reference material, this compound enables laboratories to establish analytical method parameters including specificity, accuracy, linearity, and precision in accordance with ICH Q2(R1) guidelines [5] [6]. The availability of a well-characterized deuterated standard significantly enhances the reliability and regulatory acceptance of analytical methods for both active pharmaceutical ingredient and finished product testing.
Table 2: Key Levodropropizine Impurities and Analytical Considerations
| Impurity Designation | Chemical Name | Molecular Structure | Analytical Significance | CAS Number |
|---|---|---|---|---|
| Impurity A | Dextrodropropizine | Enantiomer of Levodropropizine | Enantiomeric purity indicator; potential process-related impurity | 99291-24-4 |
| Impurity B | 1-Phenylpiperazine | Starting material/degredation product | Synthetic process impurity; requires monitoring in quality control | 92-54-6 |
| Impurity C | Glycidol | Potential synthetic intermediate | Potential genotoxic impurity; controlled at low levels | 556-52-5 |
| N-Oxide Impurity | Levodropropizine N-Oxide | Oxidation product | Degradation product indicative of oxidative stability | 152237-40-6 |
The application of this compound extends to comprehensive impurity profiling of pharmaceutical formulations, particularly in assessing enantiomeric purity and monitoring degradation products. As Levodropropizine contains a single chiral center and is therapeutically administered as a single enantiomer, control of the opposite enantiomer (Dextrodropropizine, designated as Impurity A) represents a critical quality attribute. Modern chiral HPLC methods enable rapid separation of Levodropropizine and Dextrodropropizine with complete resolution in approximately 5 minutes, a significant improvement over traditional methods that required over 40 minutes [6]. These high-throughput methods allow for efficient monitoring of enantiomeric purity during stability studies and quality control testing.
The impurity profile of Levodropropizine typically includes several structurally related compounds that arise during synthesis or storage. 1-Phenylpiperazine (Impurity B) represents a key starting material in the synthesis of Levodropropizine and must be controlled as a potential genotoxic impurity. Additionally, glycidol (Impurity C) may be present as a synthetic intermediate, while various oxidation products such as Levodropropizine N-Oxide may form during storage. The use of this compound as a system suitability standard ensures accurate identification and quantification of these impurities at levels consistently below the 0.5% threshold typically required by pharmacopeial standards [2]. The exceptional sensitivity of modern analytical methods allows for detection limits as low as 0.01% for critical impurities, providing significant margin for regulatory compliance.
This protocol describes a validated bioanalytical method for the quantification of Levodropropizine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring applications, offering high sensitivity, specificity, and throughput.
Materials and Reagents:
Instrumentation and Conditions:
Sample Preparation Procedure:
Method Validation Parameters:
This protocol describes a rapid chiral HPLC method for the simultaneous determination of Levodropropizine enantiomers and non-polar impurities in raw materials and pharmaceutical formulations. The method provides complete separation in approximately 5 minutes, offering significant advantages over traditional chiral methods.
Materials and Reagents:
Chromatographic Conditions:
System Suitability Requirements:
Sample Preparation: For tablet formulations:
For raw material:
Calculation:
This compound reference standard requires proper storage conditions to maintain its chemical stability and certified purity throughout its usage lifecycle. The material should be stored in its original container at room temperature (15-25°C) in a dry environment protected from light. The compound demonstrates good thermal stability under these conditions, with recommended storage away from heat sources and moisture [1] [3]. While the compound is chemically stable at room temperature, long-term storage in a desiccator is recommended to prevent potential hydration or degradation.
Reconstituted solutions of this compound in DMSO (typically at 10 mM concentration) should be aliquoted and stored at ≤-20°C to prevent solvent evaporation and minimize freeze-thaw cycles that could potentially affect stability. Under these conditions, the stock solutions remain stable for at least six months. Users should always allow frozen solutions to reach room temperature before opening, and visually inspect for any particulate matter or discoloration before use. Proper labeling with preparation date, concentration, and storage conditions is essential for maintaining traceability.
This compound is intended strictly for research purposes and is not approved for diagnostic or therapeutic use in humans or animals. As a chemical reference standard, it should be handled by trained personnel familiar with laboratory safety protocols. While comprehensive toxicity data specific to the deuterated compound may not be available, it should be treated with the same precautions as the parent pharmaceutical compound, utilizing appropriate personal protective equipment including lab coat, safety glasses, and gloves.
From a regulatory perspective, this compound is classified as a controlled substance in some territories and is subject to specific shipping restrictions [1]. Researchers should verify local regulations before purchasing or transferring the material. The compound is offered as a qualified reference standard compliant with regulatory guidelines for analytical method development, validation, and quality control applications in pharmaceutical settings [5]. Certificate of Analysis documentation provided with each lot contains critical information including purity, expiration date, and recommended storage conditions, serving as essential documentation for regulatory compliance.
Figure 1: Comprehensive analytical workflow for this compound applications in pharmaceutical analysis
Figure 2: Impurity profiling and enantiomeric separation methodology for quality control
This compound represents a critical analytical tool that enables precise and accurate quantification of Levodropropizine in both pharmaceutical formulations and biological matrices. The comprehensive application notes and detailed protocols provided in this document establish a robust framework for implementing this compound in various analytical contexts, from routine quality control testing to advanced pharmacokinetic studies. The methodologies outlined, particularly the rapid chiral HPLC method capable of achieving complete enantiomeric separation in approximately 5 minutes, address the evolving needs of modern pharmaceutical analysis where efficiency and reliability are paramount.
The integration of this compound as an internal standard in mass spectrometry-based assays significantly enhances data quality by correcting for analytical variability throughout the sample preparation and analysis workflow. Furthermore, the compound's well-characterized properties and availability with appropriate certification make it an invaluable resource for maintaining regulatory compliance throughout the drug development lifecycle. As research continues to elucidate the pharmacokinetic variability of Levodropropizine in special populations, the role of this compound in supporting precision medicine approaches becomes increasingly important, ultimately contributing to optimized therapeutic outcomes for patients suffering from cough-related conditions.
Levodropropizine is a non-opioid, peripherally-acting antitussive agent. Understanding its basic pharmacokinetics is a prerequisite for designing a tracing study. [1]
The table below summarizes key pharmacokinetic parameters from published studies.
| Parameter | Value | Note/Source |
|---|---|---|
| Bioavailability | ~75% | [1] |
| Tmax | 0.25 - 2 hours | Time to maximum plasma concentration [1] |
| Elimination Half-life (T₁/₂) | ~2.3 hours | [1] |
| Linearity | Linear | In the dose range of 30-90 mg [1] |
| Molecular Weight | 236.31 g/mol | [2] |
| pKa | 7.65 | [2] |
| Log P | 0.63 | [2] |
While a method for deuterated levodropropizine was not found, a High-Performance Thin-Layer Chromatography (HPTLC) method for analyzing levodropropizine in a syrup formulation has been published. This can serve as a useful reference for developing a separation and detection method. [2]
The following diagram outlines a logical workflow for a deuterium tracing study to investigate levodropropizine absorption. This protocol would leverage the pharmacokinetic parameters and analytical principles mentioned above.
To develop a complete and validated protocol, you may need to consult more specialized resources:
Levodropropizine-d8 is a deuterium-labeled analog of Levodropropizine, primarily intended for use as an internal standard (IS) in the quantitative bioanalysis of its parent drug via techniques like LC-MS/MS [1] [2]. The parent compound, Levodropropizine, is a well-documented, effective, and well-tolerated peripheral antitussive (cough suppressant) agent [3] [4] [5].
The table below summarizes the key characteristics of this compound.
| Property | Specification |
|---|---|
| Molecular Formula | C₁₃H₁₂D₈N₂O₂ [6] [7] [8] |
| Molecular Weight | 244.36 g/mol [6] [7] [8] |
| CAS Number | Not Assigned (Unlabeled Levodropropizine: 99291-25-5) [9] [7] |
| Synonyms | (S)-(-)-Dropropizine-d8; DF-526-d8 [1] [7] |
| Purity | ≥98% [6] [8] |
| Storage | Sealed, dry, at 2-8°C or as recommended on the Certificate of Analysis [6] [8] |
This compound should be used as a stable isotope-labeled internal standard to correct for variability in sample preparation and ionization efficiency during mass spectrometric analysis.
The following diagram illustrates the core bioanalytical workflow for using this compound in sample preparation and analysis:
This section outlines the standard procedures for preparing solutions for a quantitative assay.
3.1 Stock and Working Solution Preparation
3.2 Calibration Standard Preparation Spike appropriate volumes of the working standard solution into blank biological matrix to create a calibration curve. The table suggests a representative calibration range.
| Calibration Level | Target Concentration (ng/mL) | Volume of Working IS to Add |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 1.0 | 10 µL |
| Low (CAL 1) | 3.0 | 30 µL |
| Mid (CAL 2) | 25 | 250 µL |
| High (CAL 3) | 80 | 800 µL |
The following method parameters should be optimized for your specific instrument but serve as a starting point.
HPLC Conditions:
MS/MS Conditions (ESI Positive Mode):
While full validation data was not available, any bioanalytical method should be validated for the following parameters when using this compound as an IS:
Understanding the parent drug's properties is crucial for designing relevant biological experiments.
The following diagram summarizes the key pharmacokinetic and pharmacodynamic properties of the parent drug, Levodropropizine, which inform the bioanalysis context:
Levodropropizine is a widely used, non-narcotic, peripheral antitussive agent that acts by inhibiting the cough reflex, potentially through the modulation of sensory neuropeptides and histamine receptors [1] [2] [3]. Its good tolerability profile makes it a common choice for treating cough in both adults and children [2].
Developing robust analytical methods is crucial for quality control, pharmacokinetic, and bioequivalence studies. The table below summarizes key aspects of analytical methods for levodropropizine, which form the basis for metabolite identification workflows.
Table 1: Overview of Analytical Methods for Levodropropizine
| Aspect | Description | Relevance to Metabolite ID |
|---|---|---|
| Common Techniques | Primarily HPLC with UV or fluorometric detection; also gas chromatography, spectrophotometric methods, and titration techniques [1]. | HPLC is a cornerstone technique often coupled with mass spectrometry (MS) for metabolite identification. |
| Biological Matrices | Successfully determined in raw material, pharmaceutical formulations, plasma, and urine [1]. | Demonstrates established methods for extracting and analyzing the drug from complex biological samples like plasma and urine. |
| Example HPLC Method | A specific method uses fluorescence detection (ex: 240 nm, em: 350 nm) on a reversed-phase column, with a LOD of 1-2 ng/mL in plasma [4]. | Highlights the inherent detectability of levodropropizine and provides a starting point for developing an LC-MS method. |
| Internal Standards | The method in [4] uses a structural analog (p-methoxylevodropropizine) as an internal standard. | Levodropropizine-d8 is explicitly designed to serve as a superior internal standard for quantitative analysis (e.g., LC-MS, GC-MS) [5]. |
This compound is a deuterium-labeled version of the drug, where eight hydrogen atoms are replaced with deuterium [5]. Its primary application is to act as an internal standard and a tracer [5]. In a metabolite identification study, it would be used to:
The following protocol is synthesized from general analytical chemistry principles and the specific information available from the search results.
Based on the established HPLC method [4], a liquid-liquid extraction can be effectively employed:
While the search results confirm the use of HPLC, modern metabolite identification relies on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
The experimental workflow for this protocol can be visualized as follows:
Diagram 1: Experimental workflow for metabolite identification of levodropropizine using this compound as an internal standard.
The available information has some gaps that you will need to address through further research and method development:
The provided framework allows for the rational design of a metabolite identification study for levodropropizine. The known physicochemical properties and existing HPLC methods provide a solid starting point. The use of This compound as a stable isotope-labeled internal standard is a critical step to ensure reliable and quantitative results throughout the analytical workflow, from sample extraction to data analysis [5].
| Issue Category | Specific Symptoms | Likely Causes | Recommended Solutions |
|---|
| Sample Preparation | Inconsistent deuteration levels, high back-exchange, poor peptide coverage. | Improper protein state (oligomerization, misfolding), impurities, incorrect buffer conditions. [1] | 1. Purity & State Check: Perform SDS-PAGE, intact protein MS, and size-exclusion chromatography (SEC) to confirm sample purity and oligomeric state prior to HDX. [1] 2. Functional Assay: Use a biochemical assay to confirm the protein is active and correctly folded. [1] | | Deuteration Reaction | Unusual exchange kinetics (e.g., unexpected EX1), poor reproducibility between replicates. | Uncontrolled pH/pD, temperature fluctuations, inaccurate D₂O concentration. [2] [1] | 1. Buffer & Temp Control: Use a buffer with sufficient buffering capacity. Pre-equilibrate protein and labeling buffer to the same stable temperature. [1] 2. pD Measurement: Remember that pD = pH meter reading + 0.4. [2] 3. Precise Dilution: Precisely maintain and report the D₂O concentration (typically 80-90%). [1] | | Quenching & Digestion | Low sequence coverage, "in-source" scrambling, broad peptide peaks. | Inefficient quenching, incomplete digestion, scrambling during fragmentation. [2] [3] | 1. Effective Quench: Use a quench buffer with low pH (~2.5) and keep samples at ≤ 0°C. [2] [4] 2. Pepsin Digestion: Use an immobilized pepsin column for consistent digestion. [4] [3] 3. Prevent Scrambling: For amino acid-level resolution, use Electron Transfer Dissociation (ETD) instead of Collision-Induced Dissociation (CID) to minimize deuterium scrambling. [3] | | Liquid Chromatography (LC) | High back-exchange, poor peptide separation, retention time shifts. | Inadequate cooling during LC, suboptimal chromatography gradient, high back-pressure. [4] | 1. Sub-zero LC: Perform LC separations at 0°C or lower to minimize back-exchange. [2] [4] 2. Optimized Gradient: Use a fast, reproducible UPLC gradient for efficient peptide separation. [4] | | Data & Reproducibility | Large error bars, inability to distinguish significant differences, inconsistent results. | Insufficient replicates, high back-exchange, non-standardized data analysis. [1] | 1. Technical Replicates: Perform at least three independent labeling reactions for a robust estimate of measurement error. [1] 2. Report Conditions: Clearly report buffer composition, pH, temperature, D₂O %, and digestion conditions for reproducibility. [1] |
To help visualize how these elements fit together, the following diagram outlines a standard bottom-up HDX-MS workflow, highlighting critical stages where stability must be controlled.
For researchers looking to implement or troubleshoot specific steps, here is a summary of core methodological details derived from the literature:
The core chemo-enzymatic synthesis of levodropropizine involves three key steps, with one offering a critical point for stereoselective optimization [1].
This synthesis workflow highlights that the Baker's Yeast Reduction is the stage where you have the most significant opportunity to influence the yield and enantiomeric excess (ee) of the final product [1].
A low ee after the bioreduction step is a primary challenge. The table below outlines potential causes and solutions.
| Problem | Possible Root Cause | Suggested Solution |
|---|---|---|
| Low Enantiomeric Excess (ee) after Bioreduction | Sub-optimal health or concentration of baker's yeast. | Standardize yeast activation protocol; ensure high viability. |
| Reaction conditions (pH, temperature, substrate feeding rate) not optimized. | Control pH and temperature; use controlled substrate feeding to reduce toxicity. | |
| Impurities in the chloro-intermediate substrate inhibiting the enzyme. | Purify the chloro-intermediate before the bioreduction step. |
To monitor your synthesis and troubleshoot effectively, you need robust analytical methods. The following table summarizes techniques commonly used for levodropropizine analysis, which can be adapted for the deuterated form [2].
| Method | Application | Note |
|---|---|---|
| HPLC/UV | Most common method for determination in raw material and pharmaceutical formulations. | Likely the most accessible for routine analysis. |
| Spectrophotometry (UV/Vis) | Drug quantification. | |
| Gas Chromatography | Drug determination. | |
| Voltammetric/Potentiometric/Conductometric Titration | Drug determination. |
Q: What is the primary strategy to achieve high enantiopurity in levodropropizine synthesis? A: High enantiopurity is achieved through a two-stage process: First, an initial baker's yeast reduction that provides moderate stereoselectivity (73% ee). Second, a fractional crystallization step that further enriches the enantiomeric excess to 95% or higher [1].
Q: I am synthesizing the deuterated version (levodropropizine-d8). How should I adapt these protocols? A: The core chemical and enzymatic steps will be identical. Your focus should be on:
Q: Where can I find detailed experimental data for the cited methods? A: The primary research article referenced [1] should contain the most detailed experimental section. For comprehensive information on analytical techniques, the review article [2] is an excellent resource for understanding the scope of available methods.
For This compound, the key is to apply the optimization principles from the standard synthesis while being mindful of the kinetic isotope effect. Pay close attention to the baker's yeast reduction step, as the replacement of hydrogen with deuterium may require adjustments to reaction time or conditions to achieve the same yield and enantioselectivity.
| Solvent | Residual ¹H Peak (ppm) | Multiplicity (without decoupling) |
|---|---|---|
| DMSO-d₆ | ~2.5 | Quintet [2] |
| Acetone-d₆ | ~2.05 | Quintet [2] |
| CDCl₃ | ~7.26 | Singlet |
| Methanol-d₄ (OHD) | ~4.87 | Triplet |
| Methanol-d₄ (CHD₂) | ~3.31 | Quintet |
Purpose: To confirm the identity of exchangeable protons (e.g., in -OH or -NH₂ groups) in a molecule [1].
Materials:
Steps:
For a complete structural characterization, a multi-step approach using 1D and 2D NMR experiments is recommended [3]. The following workflow provides a logical progression for analysis.
Here are answers to specific issues researchers might encounter.
FAQ 1: Why is my deuterated standard losing its label before analysis, and how can I prevent this? Back-exchange, where deuterium (D) is replaced by protium (H) from the solvent, is a common problem. The rate of this exchange is highly dependent on experimental conditions [1].
FAQ 2: How does my LC setup affect deuterium recovery? The liquid chromatography step is a major site for back-exchange. However, focusing solely on shortening the LC time provides minimal benefit.
FAQ 3: My analytical technique can't distinguish between isotopomers. What are my options? Standard techniques like NMR and HRMS often struggle with this. NMR can suffer from signal overlap, and HRMS can identify isotopologues but cannot differentiate between isotopomers (isomers differing in the position of the deuterium) [2].
The table below summarizes the quantitative effects of key parameters on back-exchange, based on systematic analysis [1].
| Factor | Optimal Condition for Minimizing Back-Exchange | Effect on Back-Exchange |
|---|---|---|
| Solution pH | pH 2.25 (at low ionic strength) | Shift from pH 2.5 significantly reduces back-exchange. |
| Ionic Strength | Low salt (< 20 mM) for LC & ESI stages | High salt shifts pH minimum; low salt is crucial post-trapping. |
| LC Gradient Time | Standard, well-shaped gradient | Shortening gradient by 2x reduces back-exchange by only ~2%. |
| Target D-recovery | Optimized conditions | Can achieve 90 ± 5% D-label recovery for hundreds of peptides. |
This protocol outlines the key steps for preparing a deuterated protein sample for MS analysis while minimizing back-exchange, based on established methodologies [1] [3].
Workflow Overview:
Step-by-Step Procedure:
Quench and Denature
Online Proteolytic Digestion
Peptide Trapping and Desalting
LC Separation with Optimized Conditions
Electrospray Ionization and MS Analysis
When creating deuterated standards, the synthesis and analysis method matters.
The table below summarizes the key information available for Levodropropizine-d8.
| Property | Information |
|---|---|
| Recommended Storage | Room temperature (continental US); refrigerator (2-8°C) for long-term storage [1]. |
| Shipping Conditions | Ambient temperature [1]. |
| Form | Solid (as supplied) [1]. |
| Handling Note | Specific stability data (e.g., shelf life, degradation profile) is not provided in search results. |
While specific degradation pathways for this compound are not listed, a common impurity and degradation product of the parent compound, Levodropropizine, is Levodropropizine N-Oxide [2]. This suggests that monitoring for this compound may be relevant in stability studies.
The supplier, MedChemExpress (MCE), states that the product should be stored "under the recommended conditions in the Certificate of Analysis" [1]. This document, provided with the purchase, is the definitive source for specific batch-related data such as:
The recommendations for room temperature and refrigeration are not necessarily conflicting but may serve different purposes:
Since comprehensive public data is limited, you may need to establish stability profiles for your specific experimental conditions. The workflow below outlines a general approach.
Methodology Details:
Define Stress Conditions: Expose the compound to various stressors to understand its degradation profile [2]. Key parameters include:
Prepare Sample Solutions: Dissolve this compound in an appropriate solvent, such as acetonitrile or a mixture of acetonitrile and water or buffer, ensuring the concentration is suitable for detection (e.g., in the µg/mL to mg/mL range).
Apply Stress Conditions: For solution stability, analyze samples immediately after preparation (t=0) and after specified time intervals under stress conditions. For solid-state stability, store the powder under intended storage and accelerated conditions.
Analyze Samples (HPLC/LC-MS): This is the most critical step for a deuterated compound used as a tracer or internal standard [1].
The appropriate analysis method depends on your experimental goals, sample type, and required sensitivity. The following table summarizes the primary techniques used in current research.
| Analysis Method | Typical Application | Key Information Provided | Key Considerations |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy [1] | Determining deuteration level & sites in synthesized compounds (e.g., amino acids) [1]. | Quantifies deuteration level; identifies specific atomic positions of deuterium incorporation. | Requires relatively pure samples; uses deuterated solvents (e.g., D₂O) for locking and referencing [1]. |
| Mass Spectrometry (MS) [2] | Metabolic tracing (Rapid Evaporative Ionization MS) [2]; pharmacokinetic studies [3]. | Detects mass shift due to deuterium incorporation; identifies & quantifies labeled metabolites & lipids. | Highly sensitive; can analyze complex mixtures. Hydrogen-Deuterium Exchange MS (HDX-MS) used for protein structural analysis [3]. |
| Liquid Chromatography-MS (LC-MS/MS) [3] | Bioanalysis in drug development; quantifying drugs/metabolites in biological fluids [3]. | Separates complex mixtures before MS detection; provides high specificity & sensitivity for quantification. | Ideal for complex matrices (blood, urine); often uses deuterated internal standards for precise quantification [3]. |
Here are solutions to frequently encountered problems in deuterium incorporation experiments.
| Problem | Possible Cause | Troubleshooting Guide |
|---|---|---|
| Low Deuteration Efficiency | Suboptimal reaction conditions (catalyst, temp, time). | Optimize catalyst loading & type (e.g., Pt/C, enzymes) [1]. Test different temperatures (e.g., 100-230°C for Pt/C) & reaction durations [1]. |
| Racemization of Chiral Molecules | Harsh reaction conditions (high temp, metal catalysts) [1]. | Use milder, enzyme-catalyzed reactions that prevent racemization [1]. Employ chiral separation methods (e.g., chromatography) post-deuteration [1]. |
| Unwanted Metabolic Pathway Shifting | Blocking a primary metabolic pathway in a drug candidate. | Conduct thorough metabolic profiling. Deuteration is most effective when the C-H bond cleavage is rate-limiting [3]. |
| Ambiguous Incorporation Origin | Uncertainty between biological incorporation & non-biological chemical exchange [2]. | Include proper controls: inactivate biomass (e.g., via sonication) to distinguish biological from abiotic deuterium uptake [2]. |
This method is effective for deuteration of amino acids, including their side chains, but may cause racemization [1].
This novel workflow allows for rapid AST by monitoring metabolic activity via deuterium incorporation [2].
The following diagram illustrates the logical workflow for the Pt/C-catalyzed deuteration protocol.
This workflow outlines the key stages for deuterium incorporation in amino acids, from reaction setup to final analysis [1].
The diagram below shows the application of deuterium incorporation in a biological assay for rapid antimicrobial susceptibility testing.
This workflow uses deuterium as a metabolic tracer to differentiate between resistant and susceptible bacterial isolates based on their metabolic activity under antibiotic pressure [2].
Here are answers to common questions about isotope effects in chromatography:
| Question | Answer |
|---|---|
| What are the symptoms of isotope effects in my chromatogram? | The primary symptom is the incomplete separation or co-elution of labeled and unlabeled versions of the same compound, often observed as a single broad or split peak instead of two distinct peaks [1]. |
| How can I improve the separation of isotopic compounds? | Method optimization is key. You can adjust the mobile phase composition, use a different stationary phase (e.g., one designed for chiral separation), modify the flow rate, or control the column temperature to achieve baseline separation [2] [1]. |
| My method was working but now the retention times are shifting. Why? | This is often related to column degradation [2]. Contamination from sample matrices can build up on the column, altering its surface chemistry and how it interacts with isotopes. Consistent column maintenance and cleaning are crucial [2]. |
| Could detector settings affect my isotope ratio data? | Yes. Detector noise and improper sensitivity settings can lead to inaccurate quantification of minor isotopic species. Ensure your detector is clean, well-maintained, and calibrated for the expected concentration range [2]. |
The following workflow, based on a 2025 method development for enantiomer-specific radiocarbon analysis, provides a practical example of isolating and analyzing isotopic compounds [1]. This illustrates how multiple separation techniques can be combined to address challenging separations.
This protocol details the steps from the diagram above for isolating underivatized L- and D-amino acids for subsequent radiocarbon analysis [1].
Step 1: Chiral Separation
Step 2: Sample Clean-up
Step 3: Purity and Composition Check
Step 4: Isotope Analysis
The table below outlines frequent issues encountered when working with deuterated compounds and their respective solutions.
| Problem Area | Specific Issue | Probable Cause & Troubleshooting Guide |
|---|
| Deuterated Protein Expression | Low protein yield or cell death in D₂O medium [1] | Cause: Insufficient cell adaptation to deuterium. Solution: Use a stepped adaptation protocol in shaker flasks, maintaining cell density in the exponential phase (A₆₀₀ ≥ 0.2) for healthy growth [1]. | | Deuterated Protein Expression | Low deuteration level [1] | Cause: Carryover of protonated rich medium (e.g., LB) into the final deuterated culture. Solution: Use a defined M9 medium and avoid multiple media transfers that can reduce cell health [1]. | | Deuterated Solvents & NMR | Poor deuterium lock in NMR [2] | Cause: Water contamination or paramagnetic impurities (e.g., Fe²⁺, Mn²⁺, Cu²⁺) in the deuterated solvent. Solution: Use high-purity solvents, store them over molecular sieves, and ensure glassware is clean [2]. | | Deuterated Solvents & NMR | Broad peaks in NMR spectra [2] | Cause: Particulate matter in the sample or paramagnetic impurities. Solution: Ensure the sample is fully dissolved and homogeneous. Filter the sample to remove particulates [2]. | | Drug Metabolism & Efficacy | Altered metabolic pathway or unexpected toxicity [3] | Cause: Deuterium Kinetic Isotope Effect (DKIE) can slow the breakdown of the primary metabolite, shifting metabolism to a secondary, potentially toxic pathway [3]. | | Drug Metabolism & Efficacy | Reduced efficacy despite improved stability [3] | Cause: Deuterium incorporation may inadvertently and negatively affect the drug's interaction with its target protein [3]. |
Here is a detailed methodology for expressing highly deuterated proteins in E. coli, adapted from a proven protocol [1]. This method yields 5-50 mg per liter of culture with >90% deuteration.
Protocol Steps:
Here is a table of common issues, their potential causes, and recommended solutions.
| Challenge / Symptom | Root Cause | Solution / Recommended Action |
|---|---|---|
| Inconsistent Metabolic Stability Results [1] | Metabolic switching; deuteration at one site shifts metabolism to another, undeuterated site. | Conduct thorough in-vivo metabolism studies to identify all potential metabolic pathways early in development [1]. |
| Inaccurate Deuterium Enrichment Measurement [2] | Standard analytics (NMR, HRMS) cannot fully distinguish complex isotopomer mixtures. | Employ Molecular Rotational Resonance (MRR) spectroscopy for unambiguous identification and quantification of all isotopomers [2]. |
| Impurities from Incomplete/Inaccurate Deuteration [3] [4] [2] | Under-, over-, or mis-deuteration during synthesis creates hard-to-separate isotopologue/isotopomer impurities. | Optimize synthesis (e.g., HIE conditions) for precision. Use MRR to guide process optimization. Set strict specifications for isotopic impurity profiles [2]. |
| Incorrect Bioanalytical Quantification [5] | Matrix effects can cause a deuterated internal standard (IS) to behave differently than the analyte. | During LC-MS/MS method validation, rigorously test for matrix effects to confirm the deuterated IS appropriately corrects for the analyte's response [5]. |
| Isotopic Purity Drift or Inconsistency | H/D scrambling during synthesis or analysis; low purity of deuterium raw materials [6]. | Use high-purity deuterium sources. Implement advanced analytical control (e.g., AI-driven distillation [6]) and optimize protocols to prevent scrambling (e.g., improved thermolysis) [2]. |
Q1: What are the primary analytical techniques for assessing deuterated API purity and identity? The most critical techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often used together with chromatography [3] [4].
Q2: Why might a deuterated internal standard in LC-MS/MS sometimes lead to inaccurate quantification, and how can this be addressed? A deuterated internal standard (IS) is usually the best choice, but it can co-elute with the analyte and experience different "matrix effects" (ion suppression/enhancement from the sample), leading to inaccurate correction [5].
Q3: How do regulatory agencies like the FDA and EMA classify deuterated APIs? Deuterated APIs are almost universally classified as New Chemical Entities (NCEs) or New Molecular Entities [3]. This means you cannot rely on the data of the non-deuterated parent drug; a full regulatory dossier with complete preclinical and clinical data is required to demonstrate safety, efficacy, and quality [3].
Q4: What are the key stability considerations specific to deuterated pharmaceuticals? Stability studies must assess how deuterium substitution affects degradation under various stress conditions (heat, light, humidity) per ICH Q1A(R2) guidelines [3].
The following diagram maps the core workflow for assessing the purity of a deuterated pharmaceutical, integrating the techniques and considerations discussed.
The table below summarizes the key pharmacokinetic parameters of non-deuterated levodropropizine, primarily from studies in healthy male volunteers [1] [2] [3].
| Parameter | Value / Range | Additional Context |
|---|---|---|
| Absorption | ||
| Tmax (Time to Cmax) | 0.25 - 2 hours [1] | Rapid absorption; Tmax for a CR formulation was 0.88 hours [3]. |
| Bioavailability | ~75% [1] | High |
| Distribution | ||
| Protein Binding | 11-14% [4] | Low |
| Metabolism & Elimination | ||
| Elimination Half-life (T₁/₂) | ~2.3 hours [1] | Rapid elimination |
| Primary Excretion Route | Urine (83% within 96 hours) [4] | |
| Key Variability Covariates | ||
| Body Surface Area (BSA) | Negative correlation with plasma exposure (as BSA increases, exposure decreases) [1] [2] | Identified as a significant covariate in population PK models [2] [5]. |
| Eosinophil Levels | Positive correlation with plasma exposure (as eosinophil levels increase, exposure increases) [1] [6] | Suggested as a potential therapeutic advantage in inflammatory respiratory diseases [1]. |
Understanding how this pharmacokinetic data was generated is crucial for evaluating its reliability and for designing a comparative study with a deuterated analog. Here are the methodologies from key studies:
Since a direct comparison for levodropropizine-d8 is not available, the following conceptual framework outlines the purpose and expected outcomes of a deuterated vs. non-deuterated pharmacokinetic study, based on the general principles of deuterated drugs.
To create a complete comparative guide, you may need to:
Deuterium (D) is a stable, heavy isotope of hydrogen (H). Replacing H with D creates a stronger C–D bond [1] [2]. This is the core of the deuterium kinetic isotope effect (DKIE).
For metabolism by enzymes like cytochrome P450 (CYP), breaking the C–H bond is often the rate-limiting step. The stronger C–D bond increases the activation energy needed for this reaction, slowing the metabolic rate [1]. This can lead to:
The impact of DKIE depends on the metabolic reaction type. Deuterium substitution is most effective for reactions like O-dealkylation and N-dealkylation of amides, and less effective for N-dealkylation of amines. It has no effect on aromatic hydroxylation [3].
The table below summarizes key experimental data from drug development programs, highlighting the measurable impact of deuteration.
| Drug (Deuterated/Non-deuterated) | Key Improvement with Deuteration | Experimental Model & Data |
|---|---|---|
| BMT-052 (Deuterated pan-genotypic HCV NS5B inhibitor) [4] | Improved metabolic stability & preclinical PK profile | In vitro human/cyno liver microsomes: longer metabolic half-life [4]. In vivo (rat, dog, cyno): low clearance, good oral bioavailability (85-100%) [4]. |
| Deutetrabenazine (Deuterated analogue of Tetrabenazine) [1] | Superior PK profile | Clinical studies: reduced dose and dosing frequency vs. tetrabenazine [1]. |
| Donafenib (Deuterated analogue of Sorafenib) [1] | Better PK, higher efficacy, fewer adverse effects | Clinical studies (head-to-head vs. sorafenib): confirmed improved profile [1]. |
| CTP-656 (Deuterated analogue of Ivacaftor) [3] | Reduced clearance, increased exposure | In vitro: slower metabolism by CYP3A4/5 [3]. In vivo (rats/dogs): higher C~max~, longer t~1/2~, larger AUC. Human trials: increasing trends in AUC, C~max~, t~1/2~ [3]. |
| CTP-518 (Deuterated analogue of Atazanavir) [3] | Reduced first-pass effect, increased bioavailability without Ritonavir | In vitro: 51% longer half-life in human liver microsomes [3]. In vivo (monkeys): 52% longer half-life post-IV administration [3]. |
| Unnamed PI3K-α Inhibitor (Lead molecule 1 vs. d9-tert.butyl analogue 2) [5] | Increased metabolic stability & potency | In vitro/vivo: increased metabolic stability [5]. In vivo (rat): 2-fold increase in oral bioavailability. (mouse): 3-fold increase in potency in chronic study [5]. |
This standard assay evaluates a compound's intrinsic metabolic stability [4] [2].
Key Steps:
This method efficiently quantifies the DKIE by analyzing both protio and deuterated analogues in a single "one-pot" assay [2].
Key Steps:
A review of the literature on levodropropizine reveals that most methods use HPLC coupled with UV or fluorescence detection [1] [2]. The key challenge reported in method development is achieving symmetrical peak shapes and resolving the drug from its impurities and preservatives in formulations [3] [4].
The table below summarizes the core characteristics of two representative HPLC methods from the literature:
| Feature | Stability-Indicating Gradient HPLC Method [3] | Isocratic RP-HPLC Method for Syrup [4] |
|---|---|---|
| Analytes | Levodropropizine, Chlorpheniramine, Methylparaben, Propylparaben, Levodropropizine Impurity B | Levodropropizine, Methylparaben, Propylparaben |
| Separation Goal | Separate all actives and key impurity in a complex formulation | Simultaneously determine API and preservatives in a syrup |
| Column | X-Bridge C18 (150 mm x 4.6 mm, 3.5 µm) | Inertsil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient with Phosphate Buffer + Ion Pair Reagent (A) and Water/Acetonitrile (B) | Isocratic: Acetonitrile : 0.1% Triethylamine in water, pH 3.0 (50:50, v/v) |
| Key Parameters | Flow Rate: 1.0 mL/min; Column Temp: 40°C; Detection: 223 nm | Flow Rate: 1.0 mL/min; Column Temp: 30°C; Detection: 240 nm | | Sample Matrix | Reswas Syrup | Levopront Syrup | | Validation | Validated per ICH guidelines: Specificity, LOD, LOQ, Linearity, Accuracy, Precision, Robustness | Validated per ICH guidelines: Specificity, LOD, LOQ, Linearity, Accuracy, Precision, Robustness |
The process of developing a reliable bioanalytical method involves systematic optimization and thorough validation.
Critical Development Considerations: Based on the literature, here are the pivotal parameters that require careful optimization:
Comprehensive Validation per ICH Guidelines: For a method to be suitable for its intended use, it must be validated. The following parameters are typically assessed [3] [4]:
Since a specific method for This compound was not found, here is a logical approach to develop and validate one based on established principles:
The deuterium kinetic isotope effect (DKIE) is the change in reaction rate observed when a hydrogen atom (¹H) in a reactant is replaced by its heavier isotope, deuterium (²H). It is formally defined as the ratio of the rate constant for the light isotopologue to that of the heavy isotopologue: KIE = kH / kD [1].
This effect is primarily a quantum mechanical phenomenon stemming from the difference in zero-point energy (ZPE) between the stronger C-¹H bond and the weaker C-²H bond. Breaking a C-²H bond requires more energy than breaking a C-¹H bond, which often leads to a slower reaction rate and a normal KIE (KIE > 1). DKIE is a powerful tool for probing reaction mechanisms, especially for determining the rate-limiting step and investigating the involvement of quantum mechanical tunneling [1] [2].
DKIE studies are classified based on the role of the isotopically labeled atom:
The choice of experimental method depends on your mechanistic question, the available substrates, and the analytical tools at hand. The table below summarizes the primary approaches.
| Method | Principle | Key Applications | Data Output | Key Advantages | Key Limitations/Considerations |
|---|---|---|---|---|---|
| Intermolecular Competitive [3] | Two different substrate isotopologues (light and heavy) compete for the enzyme in a single reaction mixture. | Estimating D(V/K); identifying if chemical step is partially rate-limiting [3]. | Product ratio (e.g., by mass spectrometry) used to calculate D(V/K). | Simple experimental setup; uses a single substrate concentration; avoids separate kinetic measurements [3]. | Sensitive to isotopic purity of substrates; results can be complicated by prochirality; measures a commitment-weighted KIE, not necessarily the intrinsic value (Dk) [3]. |
| Intramolecular Competitive [3] | A single substrate molecule contains both hydrogen and deuterium atoms at equivalent positions that compete for reaction. | Providing an estimate of the intrinsic isotope effect (Dk) for the bond-breaking step [3]. | Product ratio (e.g., by NMR or mass spectrometry) used to calculate KIE. | KIE is independent of substrate concentration; considered a good estimate of the intrinsic KIE for the chemical step [3]. | Generally limited to symmetric groups (e.g., -CH₂D methyl groups); may include contributions from geminal or vicinal secondary KIEs [3]. |
| Solvent Deuterium KIE (SDKIE) [4] | Compares reaction rates in H₂O versus D₂O solvent. | Probing solvent involvement and proton inventory. | Ratio of rate constants (kH₂O / kD₂O). | Useful for reactions where a proton is derived from solvent [4]. | Complex interpretation due to inverse solvent isotope effects on hydrogen bonding; reflects both primary DKIE and secondary solvent effects [4]. |
| Product Deuterium Isotope Effect (PDIE) [4] | Measures the ratio of H- and D-labeled products from a reaction in a mixed H₂O/D₂O solvent (e.g., 50:50). | Obtaining the primary DKIE on the product-forming step, free from complicating solvent isotope effects. | Product ratio (e.g., by ¹H NMR) used to calculate 1/φTS (fractionation factor). | Determines the primary DKIE under identical reaction conditions, eliminating secondary solvent effects; high precision (±2%) [4]. | Requires an analytical method (like NMR) to determine product yields; may need correction for fractionation factors if solvent is not the direct hydron donor [4]. |
Here are detailed methodologies for two key experiments cited in the search results.
This method is ideal for enzyme-catalyzed reactions where a proton from solvent is incorporated into the product, such as in decarboxylation reactions [4].
Workflow Overview:
Step-by-Step Procedure:
fH and fD are the mole fractions of H and D in the mixed solvent (both 0.5 in this case) [4]:
> PDIE = (fD / fH) × (A_CH3_ / A_CH2D_)
This PDIE value, defined as 1/φTS, represents the primary DKIE on the hydron transfer step, free from secondary solvent isotope effects [4].This approach is well-suited for studying P450-catalyzed hydroxylations of methyl groups and provides an estimate of the intrinsic isotope effect (Dk) [3].
Workflow Overview:
Step-by-Step Procedure:
DKIE studies have transitioned from a mechanistic tool to a practical strategy in drug design and development.
Mechanism Elucidation in Enzymology: DKIE is extensively used to unravel complex enzyme mechanisms. A notable example is the study of (R)-3-hydroxybutyrate dehydrogenase (HBDH), an enzyme in the short-chain dehydrogenase/reductase superfamily. Combined with computational methods, a concerted mechanism was proposed where hydride and proton transfers occur in the same transition state [2]. For P450 enzymes, observing a significant primary DKIE provides direct evidence that C-H bond cleavage (hydrogen abstraction) is at least partially rate-limiting in the catalytic cycle [3].
Deuterium Incorporation as a Metabolic Strategy: There is active interest in incorporating deuterium into drug molecules at metabolically vulnerable sites to alter their pharmacokinetics. The first report of this strategy dates back to 1961 for morphine N-demethylation [3]. Replacing ¹H with ²H in a C-H bond that is cleaved in a rate-limiting step can result in a slower reaction rate due to the DKIE. This can protect the drug from rapid metabolism, leading to a longer half-life, reduced production of toxic metabolites, and potentially lower dosing frequency [1] [3]. Several efforts are underway to utilize deuterium substitution to favorably alter the metabolism of drugs [3].
Emerging Research in Disease and Therapeutics: Research suggests that natural deuterium levels in the body are meticulously regulated, and imbalances may be linked to disease. For instance, deuterium-depleted water (DDW) has shown promise in preclinical and clinical studies for cancer therapy, with hypotheses suggesting it protects mitochondrial function and genomic stability [5]. Furthermore, novel theories propose that certain amyloidogenic proteins, like those involved in neurodegenerative diseases, might play a role in sequestering deuterium to mitigate its cellular burden, highlighting a potential new axis for therapeutic intervention [5].
The table below summarizes the core differences between stable isotope and radioactive labeling to help you evaluate their suitability for various applications [1] [2] [3].
| Feature | Stable Isotope Labeling | Radioactive Isotope Labeling |
|---|---|---|
| Isotope Examples | Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N) [1] [3] | Tritium (³H), Carbon-14 (¹⁴C), Phosphorus-32 (³²P), Sulfur-35 (³⁵S), Iodine-125 (¹²⁵I) [1] [4] |
| Detection Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) [1] | Scintillation counting, autoradiography, PET/SPECT imaging [1] [2] |
| Key Advantages | • No radiation hazards or disposal issues • Enables absolute quantification (e.g., via isotope dilution) • Rich data on structure & flux via NMR/MS [1] [5] [6] | • Extremely high sensitivity (can detect trace amounts) • Does not alter the chemical structure of the tracer [2] [4] | | Major Disadvantages & Safety | • Higher cost for labeled compounds • Potential for chromatographic isotope effects (e.g., with deuterium) [5] [6] | • Health hazards (radiation exposure) • Complex waste disposal and regulatory compliance • Specialized facilities and shielding required [2] [3] [4] | | Ideal Application Scenarios | • Quantitative proteomics & metabolomics • Metabolic flux analysis (MFA) • NMR-based structural studies [1] [7] [6] | • High-sensitivity tracing in complex systems (e.g., ADME studies) • Imaging and diagnostic medicine (PET/SPECT) [2] [3] [4] |
Here are detailed methodologies for two common and powerful labeling techniques used in mass spectrometry-based research.
SILAC is a metabolic labeling technique that allows for the accurate comparison of protein expression levels between different cell states.
Workflow Overview
The following diagram illustrates the core steps of the SILAC protocol:
Key Steps:
This protocol outlines the use of radioactive isotopes to track the absorption, distribution, and excretion of compounds, crucial in drug development.
Workflow Overview
The diagram below summarizes the two main strategies for creating a radiolabeled tracer:
Key Steps & Considerations:
| Field | Stable Isotope Application | Radioactive Isotope Application |
|---|
| Pharmaceutical R&D | • Deuterium labeling to improve metabolic stability and drug half-life (Kinetic Isotope Effect) [3]. • SILAC for proteomics in biomarker discovery [1]. | • Tracing drug distribution and metabolism (ADME) with ¹⁴C [3]. • High-throughput drug screening assays (e.g., Scintillation Proximity Assays) [4]. | | Clinical & Diagnostic Medicine | • Quantifying metabolic fluxes in disease states (e.g., cancer) using ¹³C-glucose [6]. | • Diagnostic imaging (PET/SPECT) with ¹⁸F-FDG or ⁹⁹ᵐTc-labeled agents [4]. | | Environmental Science | • Using ¹⁵N-labeled nitrates to trace fertilizer runoff in watersheds [1]. | • Quantifying the environmental distribution and persistence of nanomaterials [2]. | | Structural Biology | • NMR structure determination of proteins and nucleic acids using ¹³C, ¹⁵N [1] [8]. | • Less common; primarily historical use. |
Deuterated internal standards are crucial in bioanalytical method validation. The table below summarizes two experimental protocols from recent research that successfully used them.
| Application Area | Target Analytes | Deuterated Standards Used | Sample Preparation | Key Benefit Demonstrated |
|---|---|---|---|---|
| Pharmacokinetic Study [1] | Olmesartan (cardiovascular drug) | Deuterated Olmesartan | Simplified liquid-liquid extraction | Compensated for matrix effects, yielding accurate and precise results for regulatory bioanalysis. |
| Therapeutic Drug Monitoring [2] | Cyclosporine A, Tacrolimus, Sirolimus, Everolimus, Mycophenolic acid | CSA-d4, TAC-13C-d2, SIR-13C-d3, EVE-d4, MPA-d3 | Protein precipitation with ZnSO₄ + Online Solid Phase Extraction (SPE) | Effectively compensated for matrix effects in a complex multi-analyte method, ensuring robustness. |
Inter-laboratory comparisons (ILCs) are a key tool for validating methods and demonstrating laboratory competence. Here's how they relate to your topic:
The following diagram illustrates a generalized experimental workflow for method development and validation using deuterated standards, leading to inter-laboratory comparison. This workflow integrates concepts from the cited sources [1] [2] [5].
To create the objective product comparison guide you need, I suggest the following steps: